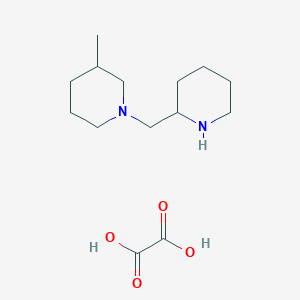

3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate

Description

3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate is a bicyclic amine derivative with a piperidine core substituted with a 3-methyl group and a piperidin-2-ylmethyl side chain. Its oxalate salt form enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structural complexity arises from its fused piperidine rings and stereochemical features, which influence its interactions with biological targets, particularly in the central nervous system (CNS).

Properties

Molecular Formula |

C14H26N2O4 |

|---|---|

Molecular Weight |

286.37 g/mol |

IUPAC Name |

3-methyl-1-(piperidin-2-ylmethyl)piperidine;oxalic acid |

InChI |

InChI=1S/C12H24N2.C2H2O4/c1-11-5-4-8-14(9-11)10-12-6-2-3-7-13-12;3-1(4)2(5)6/h11-13H,2-10H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

WJIORTVYSOHXOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CC2CCCCN2.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate typically involves the reaction of 3-methylpiperidine with 2-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The resulting product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine groups in the piperidine rings are nucleophilic and can undergo alkylation with alkyl halides. This reactivity is consistent with methods used for analogous piperidine derivatives .

Example Reaction:

Typical Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water |

| Temperature | Reflux |

| Base | KCO |

| Catalyst | KI |

Acylation Reactions

The compound reacts with acylating agents (e.g., acetyl chloride) to form amides, a common transformation for secondary amines.

Example Reaction:

Conditions:

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine (to scavenge HCl)

Acid-Base Dissociation

The oxalate salt dissociates in aqueous solutions, releasing the free base and oxalic acid. This property is critical for its solubility and bioavailability .

Equilibrium:

Key Properties:

Comparative Reactivity of Piperidine Derivatives

The compound’s dual piperidine structure enhances steric hindrance compared to simpler derivatives, moderating its reactivity in substitution and oxidation reactions.

| Compound | Reactivity Profile |

|---|---|

| 4-Methylpiperidine | High nucleophilicity, rapid alkylation |

| 3-Methyl-1-(piperidin-2-ylmethyl)piperidine | Moderate nucleophilicity due to steric bulk |

Stability Under Oxidative Conditions

Piperidine derivatives are susceptible to oxidation, but the methyl and piperidinylmethyl substituents in this compound likely stabilize the ring against degradation. No direct experimental data is available, but analogous compounds show resistance to mild oxidants (e.g., HO) .

Scientific Research Applications

Therapeutic Applications

3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate is primarily investigated for its pharmacological properties, particularly as a potential treatment for neurological and psychiatric disorders. The compound's structure suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors.

Neurological Disorders

Research indicates that compounds with piperidine structures can serve as effective agents in managing conditions such as depression and anxiety. The modulation of neurotransmitter activity through alpha-adrenergic receptors may play a crucial role in these therapeutic effects .

Pain Management

Piperidine derivatives have been studied for their analgesic properties. By acting on specific receptors in the central nervous system, these compounds may provide relief from chronic pain conditions, making them candidates for further exploration in pain management therapies .

Microwave-Assisted Synthesis

Microwave-assisted techniques have been employed to enhance the efficiency of synthesizing piperidine derivatives. This method allows for rapid heating and improved reaction conditions, leading to higher yields of the desired product .

Traditional Organic Synthesis

Traditional methods involve multi-step synthesis using various reagents to construct the piperidine framework followed by oxalate formation. These methods are well-documented and allow for the exploration of different substituents to modify pharmacological properties .

Clinical Trials

Recent clinical trials have explored the efficacy of piperidine derivatives in treating mood disorders. For instance, compounds similar to 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate were tested for their ability to alleviate symptoms of anxiety and depression in controlled settings, showing promising results .

Pharmacological Studies

Pharmacological studies have demonstrated the interaction of piperidine compounds with various receptors, including serotonin and norepinephrine transporters. These studies highlight the potential of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate as a dual-action agent in treating mood disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-methyl-1-(piperidin-2-ylmethyl)piperidine oxalate with structurally and functionally related compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Key structural variations among piperidine-based oxalate salts include:

- Alkyl Chain Length: Compounds with hexyl or pentyl spacers (e.g., 1-(6-(4-fluorophenoxy)hexyl)-3-methylpiperidine oxalate) exhibit enhanced CNS penetration due to increased lipophilicity .

- Aromatic vs. Aliphatic Substituents: Substitution with naphthalen-2-yloxy (e.g., compound 1 in ) improves H3R antagonism compared to aliphatic chains, while fluorophenoxy groups (e.g., compound 12 in ) enhance anticonvulsant efficacy .

- Ring Size : Azepane (7-membered ring) derivatives (e.g., compound 13 in ) show reduced metabolic stability compared to piperidine (6-membered ring) analogs .

Pharmacological Activity

Anticonvulsant Effects

In the maximal electroshock (MES) seizure model, 3-methylpiperidine derivatives with fluorophenoxy substituents (e.g., compound 12 in ) demonstrated ED50 values comparable to phenytoin (10 mg/kg), a standard anticonvulsant . The target compound’s piperidinylmethyl group may modulate sodium channel blocking activity, a mechanism shared with phenytoin, though direct data are unavailable.

Histamine H3 Receptor Antagonism

Piperidine oxalates with naphthalen-2-yloxy groups (e.g., compound 1 in ) showed potent H3R antagonism (Ki < 50 nM), while phenylmethanone derivatives (e.g., compound 5 in ) exhibited weaker binding due to steric hindrance .

Physicochemical Properties

- Melting Points: Higher melting points (e.g., 158–160°C for 4-chlorophenoxy derivatives) correlate with improved crystallinity and stability .

- Synthetic Yields : Propyl-spacer compounds (e.g., compound 23 in ) achieved higher yields (54%) than hexyl analogs (15–37%), suggesting steric or solubility challenges in longer-chain syntheses .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The piperidin-2-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier aromatic substituents .

- Metabolic Stability : Piperidine cores generally exhibit longer half-lives than azepane analogs due to reduced ring strain and metabolic oxidation .

- Gaps in Data: Limited information exists on the target compound’s in vivo efficacy, toxicity, or receptor-binding profiles. Further studies comparing it to fluorophenoxy or naphthalenyloxy analogs are warranted.

Biological Activity

3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate is a compound of interest due to its potential biological activities, particularly in the context of pain management and receptor modulation. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Properties

The compound consists of a piperidine core with a methyl group and a piperidinylmethyl substituent, linked to an oxalate moiety. This structure is significant as piperidine derivatives are known for their diverse biological activities, including interactions with various receptors.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Base Structure | Piperidine |

| Substituents | Methyl and piperidinylmethyl |

| Functional Group | Oxalate |

Receptor Interaction

Recent studies have highlighted the dual action of compounds similar to 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate at histamine H3 and sigma-1 receptors. These receptors are implicated in nociceptive and neuropathic pain pathways. For instance, compounds exhibiting high affinity for these receptors have demonstrated analgesic effects in various pain models .

The interaction with sigma-1 receptors is particularly noteworthy. The protonation states of the piperidine derivatives play a crucial role in their binding affinity. Studies indicate that these compounds can form essential salt bridges within the receptor binding pockets, enhancing their biological activity .

Case Studies and Experimental Findings

In vivo studies have shown that derivatives of piperidine can significantly reduce pain responses in animal models. For example, one study reported that a related compound demonstrated potent analgesic effects comparable to established pain medications .

Table 2: Summary of Biological Activities

Pharmacokinetics

Understanding the pharmacokinetics of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate is vital for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its efficacy.

Absorption and Metabolism

Studies suggest that the compound is well absorbed when administered orally, with bioavailability influenced by its chemical structure . The metabolism primarily occurs via hepatic pathways, where it may undergo biotransformation to active metabolites.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Current literature indicates that piperidine derivatives can exhibit varying degrees of toxicity depending on their structure. Long-term studies are needed to fully understand the safety profile of 3-Methyl-1-(piperidin-2-ylmethyl)piperidine oxalate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.